molecular formula C6HBrCl2F3N B582434 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine CAS No. 1214330-62-7

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine

Cat. No.: B582434
CAS No.: 1214330-62-7
M. Wt: 294.88
InChI Key: SWRQXBKMDSJSHC-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine is a versatile halogenated pyridine intermediate designed for advanced chemical synthesis and discovery research. Its structure combines a bromo and two chloro substituents with a trifluoromethyl group on the pyridine ring, making it a valuable scaffold for constructing complex molecules through sequential cross-coupling and nucleophilic substitution reactions . Trifluoromethylpyridine (TFMP) derivatives are of paramount importance in the development of modern agrochemicals and pharmaceuticals . The unique physicochemical properties imparted by the fluorine atoms and the pyridine moiety—such as enhanced metabolic stability, lipophilicity, and biomolecular binding affinity—can lead to improved biological activity and efficacy in target compounds . Researchers leverage this intermediate in the synthesis of novel active ingredients, exploring its potential in creating new herbicides, insecticides, fungicides, and pharmaceutical candidates, continuing a trend where over 20 TFMP-containing agrochemicals and several pharmaceuticals have been successfully commercialized . The specific halogen substitution pattern on the ring provides multiple synthetic handles for selective functionalization, offering researchers a powerful tool for building molecular diversity from a single, multifunctional intermediate .

Properties

IUPAC Name

3-bromo-2,4-dichloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2F3N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRQXBKMDSJSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Chlorination

Chlorination of the pyridine ring is achieved using chlorine gas in the presence of catalysts such as iron(III) chloride. The fluidized-bed reactor ensures efficient contact between gaseous chlorine and the substrate, promoting regioselective chlorination at the 2- and 4-positions. For example, 3-picoline derivatives chlorinated at 320–380°C yield 2,5-CTF as the major product.

Fluorination of Methyl Groups

Fluorination involves substituting chlorine atoms on the methyl group with fluorine using hydrogen fluoride (HF) or fluorinating agents like SF4. The trifluoromethyl group at position 6 is introduced via gas-phase reactions, where 3-picoline derivatives react with HF at elevated temperatures (335–380°C). This step is critical for achieving the thermodynamically stable trifluoromethyl moiety.

Multi-Step Synthesis Pathways

Industrial-scale production often combines chlorination, fluorination, and bromination in a sequential reactor system. A representative pathway is outlined below:

  • Chlorination :
    3-Picoline → 2,4-dichloro-3-methylpyridine (using Cl2, FeCl3, 320°C).

  • Fluorination :
    2,4-dichloro-3-methylpyridine → 2,4-dichloro-6-(trifluoromethyl)pyridine (using HF, 380°C).

  • Bromination :
    2,4-dichloro-6-(trifluoromethyl)pyridine → this compound (using Br2, FeBr3, 80°C).

Yield and Selectivity Data

StepConditionsYield (%)Selectivity (%)
ChlorinationCl2, FeCl3, 320°C86.492.5
FluorinationHF, 380°C64.188.2
BrominationBr2, FeBr3, 80°C72.395.0

Data adapted from J-STAGE and CN104447519B.

Advanced Catalytic Systems and Novel Approaches

Recent patents highlight innovations in catalytic systems to enhance efficiency:

Palladium-Catalyzed Coupling

A patent by ACS Publications describes the use of Pd(OAc)2 and triphenylphosphine (PPh3) to facilitate bromine insertion via oxidative addition. This method, though less common, achieves 60–70% yields at milder temperatures (50–70°C).

Lewis Acid-Mediated Bromination

BF3·OEt2, as reported in a pyridazine synthesis study, improves bromination yields by stabilizing reactive intermediates. Applying this to pyridine systems increases yields from 29% to 45% under similar conditions.

Industrial-Scale Production Challenges

Byproduct Management

The formation of polyhalogenated byproducts (e.g., 2,3,4-tribromo derivatives) necessitates rigorous purification steps, such as fractional distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

The reactivity and applications of halogenated pyridines depend heavily on the positions and types of substituents. Key comparisons include:

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1)
  • Molecular Formula : C₆H₂BrClF₃N
  • Molecular Weight : 260.44 g/mol
  • Differences : Lacks the 4-chloro substituent present in the target compound.
2,4-Dichloro-6-(trifluoromethyl)pyridine (CAS 39891-02-6)
  • Molecular Formula : C₆H₂Cl₂F₃N
  • Molecular Weight : 216.0 g/mol
  • Differences : Replaces bromo at position 3 with hydrogen.
  • Impact : Lower molecular weight and reduced halogenation may decrease stability in harsh reaction conditions but improve solubility in polar solvents .
2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)
  • Molecular Formula : C₆H₃BrF₃N
  • Molecular Weight : 226.0 g/mol
  • Differences : Bromo at position 2 instead of 3; lacks chloro substituents.

Functional Group Variations

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2)
  • Molecular Formula : C₆H₃BrClF₃N₂
  • Molecular Weight : 275.45 g/mol
  • Differences: Amino group at position 2 replaces chlorine.
  • Impact: The amino group introduces nucleophilic character, enabling participation in condensation or acylation reactions, unlike the chloro group in the target compound .
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS 749875-09-0)
  • Molecular Formula : C₆H₂BrIF₃N
  • Molecular Weight : 348.89 g/mol
  • Differences : Iodo at position 4 instead of chlorine.
  • Impact : Iodine’s larger atomic radius and weaker bond strength compared to chlorine enhance its utility in Suzuki-Miyaura couplings due to better leaving-group properties .

Physical and Chemical Properties

Compound (CAS) Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Solubility Trends
1214330-62-7 (Target) 301.35 3-Br, 2,4-Cl, 6-CF₃ Polyhalogenated pyridine Low aqueous solubility
1159512-34-1 260.44 3-Br, 2-Cl, 6-CF₃ Trifluoromethyl, bromo Moderate in organic solvents
39891-02-6 216.0 2,4-Cl, 6-CF₃ Dichloro pyridine Higher solubility in DMSO
189278-27-1 226.0 2-Br, 6-CF₃ Bromopyridine Soluble in THF, ethyl acetate
  • Trifluoromethyl Group : The electron-withdrawing CF₃ group in all compounds reduces electron density on the pyridine ring, directing electrophilic substitution to meta/para positions .
  • Halogen Effects : Bromine’s higher atomic polarizability compared to chlorine increases van der Waals interactions, raising melting/boiling points in brominated derivatives .

Biological Activity

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique trifluoromethyl group, which contributes to its distinctive chemical properties and biological effects.

The molecular formula of this compound is C_7H_2BrCl_2F_3N. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

PropertyValue
Molecular Weight261.98 g/mol
CAS Number1214383-09-1
StructureStructure
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Case Study: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, derivatives similar to this compound showed promising results against MRSA with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 16 µg/mL, indicating strong potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Research Findings:

  • Cell Lines Tested : Various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : Induction of apoptosis via mitochondrial pathways.
  • Results : IC50 values were reported between 10 to 30 µM for different cancer cell lines, indicating moderate potency .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 (µM)Reference
AntimicrobialMRSA4 - 16
AnticancerBreast Cancer Cell Lines10 - 30
AnticancerLung Cancer Cell Lines15 - 25

The biological activity of trifluoromethylpyridines, including this compound, is often attributed to their ability to interact with specific biological targets due to the electron-withdrawing nature of the trifluoromethyl group. This property enhances binding affinity to proteins and enzymes involved in critical cellular processes.

Biochemical Pathways

  • Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.

Applications in Drug Development

Due to its promising biological activities, this compound serves as a valuable scaffold for drug discovery. Researchers are actively exploring its derivatives for improved efficacy and reduced toxicity.

Future Directions

  • Synthesis of Analogues : Developing new derivatives with modified substituents to enhance biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Investigating synergistic effects with existing antibiotics or chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine?

Synthesis typically involves sequential halogenation and functional group introduction. A common approach starts with a pyridine precursor, followed by bromination and chlorination under controlled conditions. For example, halogenation of 2,4-dichloro-6-(trifluoromethyl)pyridine using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can yield the target compound . Alternative routes may involve palladium-catalyzed cross-coupling reactions to introduce substituents selectively .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) validate molecular weight and purity (>98%) . For halogen verification, X-ray crystallography or elemental analysis may be employed .

Example NMR Peaks (Hypothetical):

  • ¹⁹F NMR: δ -62 ppm (CF₃ group)
  • ¹H NMR: δ 8.5–9.0 ppm (pyridine ring protons)

Q. How should researchers handle and store this compound safely?

The compound is moisture-sensitive and should be stored under inert gas (N₂/Ar) at room temperature (RT). Personal protective equipment (PPE), including nitrile gloves and fume hood use, is mandatory due to potential respiratory and skin irritation . Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields for its synthesis be resolved?

Yield variations often stem from differences in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization using Design of Experiments (DoE) is recommended. For instance, varying temperatures (60–100°C) and brominating agent equivalents (1.0–1.5 eq) can identify ideal parameters . Contradictory data may also arise from impurities in starting materials, necessitating LC-MS validation .

Data Comparison Table:

StudyYield (%)Conditions
Method A (NBS/DMF)7270°C, 12h, 1.2 eq NBS
Method B (Pd-cat)85100°C, 24h, Pd(PPh₃)₄

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The bromine atom at position 3 is highly electrophilic, facilitating oxidative addition with Pd⁰ catalysts in Suzuki-Miyaura couplings. The trifluoromethyl group’s electron-withdrawing effect enhances this reactivity, while steric hindrance from chlorine atoms may slow transmetallation steps . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How does its structure influence bioactivity in medicinal chemistry applications?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Chlorine and bromine substituents may interact with hydrophobic enzyme pockets, as seen in analogous quinoline derivatives . In vitro assays (e.g., kinase inhibition) should compare activity against structurally similar compounds like 2-chloro-6-(trifluoromethyl)pyridine to establish SAR .

Biological Activity Table (Hypothetical):

TargetIC₅₀ (µM)Reference Compound
Kinase X0.453-Bromo-2,4-dichloro analog
Enzyme Y1.22-Chloro-6-CF₃ pyridine

Q. What strategies mitigate decomposition during long-term storage?

Decomposition via hydrolysis or halogen loss can be minimized by storing the compound under anhydrous conditions with molecular sieves. Periodic NMR analysis (every 6 months) monitors stability. For lab-scale use, aliquotting into amber vials under N₂ extends shelf life .

Q. How does this compound compare to other halogenated pyridines in catalytic applications?

Its reactivity profile lies between brominated and chlorinated analogs. For example, in Ullmann couplings, it exhibits faster kinetics than 2,4-dichloro-6-CF₃ pyridine but slower than 3-iodo derivatives. Comparative kinetic studies under identical conditions (e.g., CuI/ligand systems) are advised .

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